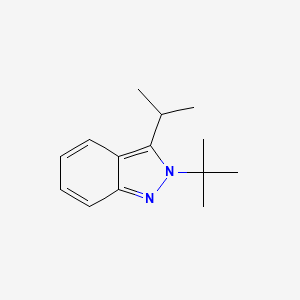

2-tert-Butyl-3-(propan-2-yl)-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62987-34-2 |

|---|---|

Molecular Formula |

C14H20N2 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

2-tert-butyl-3-propan-2-ylindazole |

InChI |

InChI=1S/C14H20N2/c1-10(2)13-11-8-6-7-9-12(11)15-16(13)14(3,4)5/h6-10H,1-5H3 |

InChI Key |

TZAPCQZMAZYGQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C=CC=CC2=NN1C(C)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of 2 Tert Butyl 3 Propan 2 Yl 2h Indazole

General Reaction Patterns of 2H-Indazoles

The 2H-indazole ring system is an aromatic, ten-π electron heterocycle. researchgate.net While the 1H-tautomer is generally more thermodynamically stable, the 2H-isomers are also significant and participate in a variety of chemical transformations. researchgate.netbeilstein-journals.org The reactivity of 2H-indazoles is characterized by a susceptibility to functionalization, particularly at the C3 position, which is electronically activated. researchgate.netrsc.org Recent advancements have highlighted that late-stage functionalization of the 2H-indazole core via C-H activation is an efficient method for creating diverse derivatives. researchgate.netrsc.orgresearchgate.net

Reactions at the C3 position often proceed through radical pathways or transition-metal-catalyzed processes. researchgate.netrsc.org The nitrogen atom at the 2-position can act as a directing group in certain metal-catalyzed C-H functionalization reactions, guiding modifications to other parts of the molecule, such as an N-aryl substituent. researchgate.netnih.gov Common transformations for 2H-indazoles include halogenation, acylation, alkylation, arylation, amination, and sulfonylation, primarily targeting the C3 position. chim.itrsc.org Furthermore, fused 2H-indazoles are known to undergo ring-opening reactions when treated with nucleophiles or electrophiles. nih.gov

Further Functionalization at Other Positions of the Indazole Ring

While the C3 position is the most common site for electrophilic and radical attack, functionalization can also be achieved at other carbon atoms of the indazole ring and, in related tautomeric forms or precursors, at a nitrogen atom.

The functionalization of the 2H-indazole scaffold is a cornerstone for generating novel molecular architectures. The C3 position is particularly reactive and has been the focus of extensive research.

C-Halogenation: Halogenation, especially bromination and iodination, serves as a crucial step for introducing a handle for further modifications via cross-coupling reactions. chim.it For instance, N-bromosuccinimide (NBS) is widely used for the regioselective bromination of indazoles at the C3 position. chim.it An ultrasound-assisted protocol using dibromohydantoin (DBDMH) has also been developed for efficient C3-bromination. researchgate.net

C-Alkylation and C-Acylation: Direct C-H alkylation and acylation at the C3 position have been achieved under metal-free, radical conditions. researchgate.net Aldehydes can serve as sources for both alkyl and acyl radicals. rsc.orgresearchgate.net For example, a regioselective C3-acylation of 2H-indazoles can be performed using aldehydes in the presence of tert-butyl hydroperoxide (TBHP) as a radical initiator. chim.it Similarly, visible-light-induced decarboxylative coupling with α-keto acids provides an efficient route to 3-acyl-2H-indazoles. nih.gov

C-Arylation: Palladium-catalyzed direct arylation is a powerful method for synthesizing C3-arylated 2H-indazoles. acs.org These reactions can be performed under mild conditions, sometimes even on water, highlighting the versatility of this approach. acs.org

Other C-Functionalizations: A variety of other functional groups can be introduced at the C3 position. These include amination, researchgate.net carbamoylation, nih.govfrontiersin.org nitration, chim.it and sulfonylation, chim.it often proceeding through radical or electrochemical methods. Functionalization at other positions of the benzene (B151609) ring portion of the indazole, such as C7, has also been achieved, for example, through site-selective nitration. rsc.org

The table below summarizes various C-functionalization reactions applicable to the 2H-indazole core.

| Reaction Type | Reagents and Conditions | Position of Functionalization | Reference |

| Bromination | DBDMH, Ultrasound | C3 | researchgate.net |

| Acylation | Aldehydes, TBHP, Ni-catalysis | C3 | chim.it |

| Acylation | α-Keto Acids, Visible Light | C3 | nih.gov |

| Arylation | Aryl Halides, Palladium Catalyst | C3 | acs.org |

| Carbamoylation | Oxamic Acids, Visible Light, Photocatalyst | C3 | nih.govfrontiersin.org |

| Nitration | Fe(NO3)3, TEMPO, O2 | C3 | chim.it |

| Nitration | Zn(OTf)2, Fe(NO3)3·9H2O | C7 | rsc.org |

| Sulfonylation | Sulfonyl Hydrazides, Electrochemical | C3 | chim.it |

Direct N-functionalization of the pre-formed 2-tert-Butyl-3-(propan-2-yl)-2H-indazole is not applicable as the N2 position is already occupied by the tert-butyl group. However, the principles of N-alkylation are crucial in the synthesis of this compound and in understanding the behavior of the indazole system.

The N-alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products. beilstein-journals.org The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base and solvent used, and the electronic and steric properties of substituents on the indazole ring. beilstein-journals.orgnih.gov For instance, bulky substituents at the C7 position can favor N2-alkylation, while certain electron-withdrawing groups at C3 can promote N1-alkylation. nih.govresearchgate.net The synthesis of this compound would necessitate conditions that selectively favor alkylation at the N2 position. organic-chemistry.org

Role of tert-Butyl and Isopropyl Groups in Modulating Reactivity

The large tert-butyl group at the N2 position and the isopropyl group at the C3 position exert profound steric and electronic effects that differentiate the reactivity of this compound from simpler 2H-indazoles.

Steric hindrance is a critical factor arising from the spatial arrangement of atoms, which can slow down or even prevent chemical reactions. wikipedia.org The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. researchgate.netlibretexts.org

In this compound, the bulky tert-butyl group at N2 effectively shields the N1 atom and the C7 position from the approach of reagents. This steric bulk would significantly hinder any reactions that require coordination or attack at the N1 position.

The isopropyl group at C3, while less bulky than a tert-butyl group, still presents considerable steric hindrance at the adjacent C4 position and can influence the approach of reagents to the C3-H bond itself. For reactions occurring directly at the C3 position, the isopropyl group's size could potentially slow down the rate compared to an unsubstituted or methyl-substituted analogue. More significantly, any functionalization attempt at the C4 position would be sterically hindered by the adjacent C3-isopropyl group. In transition-metal-catalyzed C-H functionalization reactions, where the catalyst coordination to the heterocyclic core is often a key step, the steric bulk of both the N2-tert-butyl and C3-isopropyl groups could impede the formation of the necessary catalyst-substrate complex, potentially requiring more forcing reaction conditions or leading to lower yields compared to less substituted indazoles. nih.gov

Alkyl groups, such as tert-butyl and isopropyl, are generally considered to be weakly electron-donating through an inductive effect (+I effect). This electron donation increases the electron density of the aromatic ring system to which they are attached.

In the case of this compound, the electron-donating nature of both the tert-butyl group at N2 and the isopropyl group at C3 would increase the electron density of the indazole ring system. This increased electron density generally activates the ring towards electrophilic substitution. However, for 2H-indazoles, many important functionalizations, particularly at C3, proceed via radical mechanisms. researchgate.netrsc.org In such cases, the electronic effects of the alkyl groups are less straightforward but can still influence the stability of radical intermediates. The primary influence of these alkyl groups, however, remains their steric profile, which often overrides their modest electronic contributions in dictating the molecule's reactivity. numberanalytics.com

Spectroscopic and Structural Characterization of 2 Tert Butyl 3 Propan 2 Yl 2h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of 2-tert-Butyl-3-(propan-2-yl)-2H-indazole would exhibit distinct signals corresponding to the aromatic protons of the indazole ring and the aliphatic protons of the tert-butyl and propan-2-yl (isopropyl) substituents.

The aromatic region is expected to show four signals for the protons on the fused benzene (B151609) ring (H-4, H-5, H-6, and H-7). The chemical shifts and coupling patterns of these protons are diagnostic for the substitution pattern on the indazole core. nih.gov The aliphatic region will be characterized by two signals for the isopropyl group—a doublet for the six equivalent methyl protons and a septet for the single methine proton—and a sharp singlet for the nine equivalent protons of the tert-butyl group. The large tert-butyl group attached to the N-2 position creates a unique electronic environment that influences the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Ar-H (Indazole Ring) | 7.0 - 7.8 | m | - | 4H |

| CH (isopropyl) | 3.0 - 3.3 | sept | ~7.0 | 1H |

| C(CH₃)₃ (tert-butyl) | 1.6 - 1.8 | s | - | 9H |

| CH(CH₃)₂ (isopropyl) | 1.3 - 1.5 | d | ~7.0 | 6H |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their hybridization and electronic environment. The spectrum for this compound is expected to show signals for all carbon atoms in the molecule.

The aromatic region will display signals for the eight carbons of the indazole ring system. The chemical shifts will differentiate between the carbons bearing a proton and the quaternary carbons at the ring fusion and substitution points. The aliphatic region will contain signals for the isopropyl and tert-butyl groups. The tert-butyl group will show two distinct signals: one for the three equivalent methyl carbons and one for the quaternary carbon. The isopropyl group will exhibit signals for its two equivalent methyl carbons and the methine carbon. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and steric effects from the bulky substituents. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (Quaternary) | 140 - 155 |

| Ar-CH | 110 - 130 |

| C(CH₃)₃ (Quaternary) | 60 - 65 |

| C(CH₃)₃ (Methyl) | 29 - 32 |

| CH (isopropyl) | 25 - 30 |

| CH(CH₃)₂ (isopropyl) | 20 - 24 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, it would show a clear correlation between the isopropyl methine proton and the isopropyl methyl protons. It would also reveal the coupling network among the four adjacent protons on the aromatic ring, helping to assign their specific positions (H-4, H-5, H-6, H-7).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would link each aromatic proton signal to its corresponding carbon signal and connect the aliphatic proton signals (tert-butyl and isopropyl) to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity of quaternary carbons and linking different fragments of the molecule. Key expected correlations include:

The tert-butyl protons to the quaternary carbon of the tert-butyl group and to the N-2 attached carbon of the indazole ring.

The isopropyl methine proton to the C-3 of the indazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It would provide evidence for the spatial arrangement of the substituents, for instance, showing a correlation between the protons of the tert-butyl group and the aromatic proton at the H-7 position, confirming the N-2 substitution.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure. scite.ai

For this compound (C₁₄H₂₀N₂), the nominal molecular weight is 216 g/mol . The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

Common fragmentation patterns for this structure would likely involve the cleavage of the bulky alkyl substituents. Characteristic fragments would include:

Loss of a methyl group (•CH₃, 15 Da) from either the tert-butyl or isopropyl group, leading to a fragment ion at m/z 201.

Loss of the tert-butyl group (•C₄H₉, 57 Da), resulting in a significant peak at m/z 159.

Cleavage of the isopropyl group.

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For this compound, the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula C₁₄H₂₁N₂⁺. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.orgwiley-vch.de

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

The IR spectrum of this compound would display several characteristic absorption bands:

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from the indazole ring.

~2970-2870 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl and methine groups of the tert-butyl and isopropyl substituents. The strong absorption in this region is a hallmark of the saturated alkyl groups.

~1620-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the indazole heterocyclic system.

~1470-1365 cm⁻¹: C-H bending vibrations. A characteristic doublet around 1370 cm⁻¹ and 1390 cm⁻¹ would be indicative of the tert-butyl group.

Below 900 cm⁻¹: C-H out-of-plane bending vibrations ("aromatic fingerprint" region), which can provide further information about the substitution pattern on the benzene ring.

The absence of broad absorption bands in the ~3500-3200 cm⁻¹ region would confirm the absence of N-H or O-H functional groups, consistent with the N-2 substitution on the indazole ring. wiley-vch.de

X-ray Crystallography for Solid-State Structure Determination

As of the current date, a comprehensive search of publicly available scientific literature and crystallographic databases has not yielded any specific X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its solid-state structure, including crystal system, space group, unit cell dimensions, and atomic coordinates, is not available.

The determination of a molecule's three-dimensional arrangement in the solid state through single-crystal X-ray diffraction is a definitive method for structural elucidation. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While crystallographic data for the specific title compound is unavailable, the general principles of X-ray crystallography involve irradiating a single crystal of the material with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Further research involving the synthesis of a high-quality single crystal of this compound and subsequent X-ray diffraction analysis would be required to establish its definitive solid-state structure. Such a study would provide valuable insights into the molecular geometry and packing of this indazole derivative.

Computational Studies and Theoretical Chemistry of 2 Tert Butyl 3 Propan 2 Yl 2h Indazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of indazole derivatives. researchgate.netnih.gov

Density Functional Theory (DFT) is a widely employed computational method for predicting the molecular geometry and electronic structure of organic compounds with high accuracy. asianresassoc.orgresearchgate.net For substituted 2H-indazoles, calculations are typically performed using functionals such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a reliable description of the system. nih.gov

Geometry optimization calculations would determine the most stable three-dimensional arrangement of atoms in 2-tert-Butyl-3-(propan-2-yl)-2H-indazole by finding the minimum energy conformation. These calculations yield precise bond lengths, bond angles, and dihedral angles. For the 2H-indazole core, the geometry is expected to be largely planar, but the bulky tert-butyl group at the N2 position and the isopropyl group at the C3 position will cause some structural distortions to minimize steric strain. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Based on typical values for substituted indazoles from DFT/B3LYP calculations.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1–N2 | 1.35 |

| N2–C3 | 1.38 |

| C3–C3a | 1.45 |

| C7a–N1 | 1.39 |

| **Bond Angles (°) ** | |

| C7a–N1–N2 | 115.0 |

| N1–N2–C3 | 105.5 |

| N2–C3–C(isopropyl) | 125.0 |

| C3–N2–C(tert-butyl) | 128.0 |

Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, while the LUMO would also be distributed across this aromatic core. The alkyl substituents (tert-butyl and isopropyl) would have a minor electronic influence, primarily acting through induction. DFT calculations on similar indazole structures have shown consistent FMO energy gaps, suggesting that stability is largely retained across different solvent environments. asianresassoc.org

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. asianresassoc.orgresearchgate.net The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the most negative potential (red/yellow regions) is expected to be localized around the N1 nitrogen atom of the indazole ring due to the presence of its lone pair of electrons. This site would be the primary target for protonation and electrophilic attack. The hydrogen atoms of the aromatic ring and the alkyl groups would exhibit positive potential (blue regions), indicating them as sites susceptible to nucleophilic interaction. asianresassoc.org

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are highly effective for predicting NMR chemical shifts (¹H and ¹³C). nih.govmdpi.com These predictions are invaluable for confirming chemical structures and assigning experimental spectra.

For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the indazole core and the tert-butyl and isopropyl substituents. The substitution pattern on the 2H-indazole ring is known to produce characteristic shifts. For instance, the C3 carbon in N2-substituted indazoles is typically more shielded compared to its counterpart in N1-isomers. researchgate.net The bulky alkyl groups would deshield adjacent protons and carbons due to steric compression and inductive effects. Comparing calculated shifts with experimental data serves as a rigorous validation of the molecular structure. nih.govmdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 | ~122 |

| C3a | ~124 |

| C4 | ~128 |

| C5 | ~122 |

| C6 | ~125 |

| C7 | ~118 |

| C7a | ~148 |

| C(tert-butyl) | ~60 |

| CH₃(tert-butyl) | ~30 |

| CH(isopropyl) | ~28 |

| CH₃(isopropyl) | ~22 |

Conformational Analysis and Steric Strain Investigations

The presence of sterically demanding groups like tert-butyl and isopropyl significantly influences the molecule's conformational preferences and introduces steric strain that can affect its geometry and reactivity. rsc.orgwikipedia.org

The tert-butyl group attached to the N2 position and the isopropyl group at the C3 position are bulky substituents that dictate the molecule's preferred conformation. numberanalytics.com The large size of the tert-butyl group restricts rotation around the N2–C(tert-butyl) bond. Its presence can cause steric hindrance that affects the orientation of the adjacent isopropyl group. nih.govnih.gov

Conformational analysis would involve calculating the relative energies of different rotational isomers (rotamers) to identify the most stable arrangement. The lowest energy conformation will be one that minimizes the steric repulsion between the hydrogen atoms of the methyl groups on both the tert-butyl and isopropyl substituents, as well as their interaction with the indazole ring. This steric clash can lead to slight out-of-plane distortions of the substituents relative to the indazole core, relieving strain and defining the molecule's dominant shape in solution and the solid state. rsc.orgchemrxiv.org

Reaction Mechanism Studies and Transition State Analysis

Computational studies are instrumental in elucidating the step-by-step pathways of chemical reactions. For the synthesis of 2H-indazoles, several mechanisms have been proposed, and theoretical calculations, particularly Density Functional Theory (DFT), are frequently employed to validate these proposals.

One of the classical methods for synthesizing 2H-indazoles is the Cadogan cyclization. Mechanistic studies, supported by computational analysis, have investigated the intermediates and transition states involved in the reductive cyclization of nitroaromatic compounds. escholarship.org For a molecule like this compound, computational analysis could be used to model the transition states of the key bond-forming steps. Such an analysis would typically involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, products, and transition states.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states). A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: Determining the energy barrier of the reaction, which is the energy difference between the transition state and the reactants. This is a crucial parameter for predicting reaction rates.

For instance, in a hypothetical transition state analysis for a key cyclization step in the formation of the indazole ring, the following parameters would be of interest:

| Parameter | Description | Hypothetical Value |

| Activation Energy (ΔG‡) | The Gibbs free energy barrier for the reaction. A lower value indicates a faster reaction. | 20-30 kcal/mol |

| Key Bond Distances | The lengths of bonds that are being formed or broken in the transition state. | N-N bond: ~1.8 ÅC-N bond: ~2.0 Å |

| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate at the transition state. | ~ -450 cm⁻¹ |

This table is illustrative and shows the type of data that would be generated from a transition state analysis. The values are hypothetical.

Modern synthetic routes to 2H-indazoles often involve transition-metal-catalyzed C-H activation and annulation reactions. nih.gov DFT calculations in these cases are crucial for understanding the role of the catalyst, the nature of the catalytic cycle, and the factors controlling regioselectivity. beilstein-journals.org For this compound, theoretical studies could model the oxidative addition, migratory insertion, and reductive elimination steps involving the metal catalyst to rationalize the formation of the final product.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While small molecules like this compound may seem structurally simple, the tert-butyl and propan-2-yl groups possess rotational freedom, leading to different spatial arrangements or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of a molecule over time.

An MD simulation for this compound would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent (like water or an organic solvent) to mimic experimental conditions.

Force Field Application: Using a force field (a set of parameters describing the potential energy of the system) to calculate the forces between atoms.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a series of small time steps, thereby generating a trajectory of atomic positions and velocities.

Analysis of the resulting trajectory can reveal:

Conformational Preferences: By analyzing the distribution of dihedral angles, one can identify the most stable conformations of the tert-butyl and propan-2-yl groups relative to the indazole ring. This is crucial for understanding how the molecule might fit into a protein binding site in a biological context.

Intermolecular Interactions: When simulated with solvent molecules or other solutes, MD can provide detailed information about non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-stacking. For example, it could reveal how water molecules arrange around the hydrophobic alkyl groups and the polar indazole core.

The data below illustrates the type of information that could be obtained from a conformational analysis of the key dihedral angles in this compound.

| Dihedral Angle | Description | Predominant Conformation(s) |

| C4-C3-C(isopropyl)-H | Rotation of the propan-2-yl group | Staggered conformations to minimize steric hindrance with the indazole ring. |

| N1-N2-C(tert-butyl)-C | Rotation of the tert-butyl group | Staggered conformations, likely with rapid rotation due to the symmetry of the group. |

This table is a hypothetical representation of results from a molecular dynamics simulation to illustrate the type of data generated.

Such simulations are vital in fields like drug discovery, where understanding the dynamic behavior of a molecule and its interactions with its environment is key to predicting its efficacy and binding affinity.

Structure Activity Relationship Sar Methodologies and Mechanistic Studies of 2h Indazole Derivatives

General Principles of SAR Studies in Indazole Research

Structure-Activity Relationship (SAR) is a foundational concept in drug discovery that investigates the link between a molecule's chemical structure and its biological activity. oncodesign-services.comcollaborativedrug.com The core principle is that the specific arrangement of atoms and functional groups in a compound dictates its interaction with biological systems like enzymes or receptors. oncodesign-services.com Consequently, minor modifications to the molecular structure can lead to significant changes in potency, selectivity, and pharmacokinetic properties. oncodesign-services.comeurekaselect.com

In the context of 2H-indazole research, SAR studies systematically explore how different substituents on the indazole core affect a specific biological outcome. This process typically involves:

Synthesis of Analogs: A series of related compounds is synthesized, where specific parts of the lead molecule are altered. For the 2H-indazole scaffold, this could involve modifying substituents at various positions of the bicyclic ring system.

Biological Testing: The synthesized analogs are evaluated in relevant biological assays to measure their activity.

Data Analysis: The results are analyzed to identify trends and determine which structural features are critical for activity. For instance, studies on 2-phenyl-2H-indazole derivatives revealed that incorporating electron-withdrawing groups on the 2-phenyl ring enhanced antiprotozoal activity. nih.gov

A key aspect of SAR is identifying the pharmacophore , which is the essential three-dimensional arrangement of functional groups required for biological activity. For example, in a series of indazole-3-carboxamides designed as calcium-release activated calcium (CRAC) channel blockers, SAR studies showed that the specific 3-carboxamide regiochemistry was critical for activity; the reverse amide isomer was found to be inactive. nih.gov This highlights how SAR can pinpoint crucial structural requirements.

SAR exploration also helps in optimizing lead compounds by improving their "drug-like" properties, moving from an initial "hit" to a viable drug candidate. oncodesign-services.comeurekaselect.com This iterative process of design, synthesis, and testing is fundamental to modern medicinal chemistry. eurekaselect.com

In Vitro and Biochemical Assay Methodologies for Biological Modulation

To establish the SAR of 2H-indazole derivatives, a variety of in vitro and biochemical assays are employed. These controlled, laboratory-based experiments are essential for quantifying the biological effects of the compounds on specific molecular targets and cellular pathways.

Enzyme inhibition assays are a cornerstone of drug discovery, used to identify and characterize molecules that can modulate the activity of specific enzymes. For 2H-indazole derivatives, these studies have been crucial in elucidating their mechanisms of action across various therapeutic areas.

Glutamate (B1630785) Racemase (MurI) and DNA Gyrase: Some indazole derivatives have been identified as inhibitors of bacterial peptidoglycan synthesis by targeting glutamate racemase. researchgate.net A common lead identification method is the thermal shift assay , which measures the change in the thermal denaturation temperature of a target protein upon ligand binding. researchgate.net An increase in the melting temperature indicates that the compound stabilizes the protein, suggesting a binding interaction. Subsequent enzyme inhibition assays are then used to quantify the inhibitory potency (e.g., IC50 value). researchgate.net Interestingly, glutamate racemase in some bacteria has a secondary "moonlighting" function as a DNA gyrase inhibitor, suggesting a dual-target mechanism. nih.gov

Kinases: Indazole derivatives are widely investigated as kinase inhibitors for cancer therapy. nih.govresearchgate.net For example, a series of 1H-indazole derivatives were evaluated as inhibitors of the ERK 1/2 pathway, with potency determined by IC50 values. nih.gov Pazopanib, an approved anticancer drug, is an indazole-based multi-targeted tyrosine kinase inhibitor. researchgate.net

Cyclooxygenase-2 (COX-2): To assess anti-inflammatory potential, selected 2H-indazole derivatives have been evaluated for their ability to inhibit human COX-2. nih.gov These assays measure the enzyme's capacity to convert a substrate (e.g., arachidonic acid) into prostaglandins (B1171923) in the presence and absence of the inhibitor.

Glucokinase (GK): The 2H-indazole scaffold has been identified as having therapeutic properties related to the modulation of glucokinase, an enzyme critical for glucose homeostasis. nih.govacs.org

The table below summarizes findings from enzyme inhibition studies on various indazole derivatives.

| Target Enzyme | Indazole Derivative Type | Assay Finding | Reference |

| Glutamate Racemase | Substituted Indazoles | Identified as potent inhibitors with IC50 values in the low micromolar range (e.g., 6.11 µM). | researchgate.net |

| ERK 1/2 | 1H-Indazole Amides | Displayed excellent potency with IC50 values in the nanomolar range (e.g., 7 nM for ERK2). | nih.gov |

| Cyclooxygenase-2 (COX-2) | 2,3-diphenyl-2H-indazoles | Showed significant in vitro inhibition of human COX-2. | nih.gov |

| Glucagon Receptor (GCGR) | Indazole β-alanine derivatives | Acted as potent functional antagonists with IC50 values in the nanomolar range (e.g., 34 nM). | researchgate.net |

Many drugs exert their effects by binding to and modulating the function of cellular receptors. Assays to study these interactions are critical for developing indazole derivatives targeting receptor-mediated pathways.

Estrogen Receptors (ERs): The indazole nucleus is found in compounds designed to modulate estrogen receptors, which are implicated in numerous diseases, including breast cancer. nih.govjci.org Smith et al. identified a series of 1H-indazole derivatives as orally bioavailable selective estrogen receptor degraders (SERDs). nih.gov The efficacy of these compounds was determined by measuring their ability to degrade ER-α, with IC50 values as low as 0.7 nM. nih.gov

G-Protein Coupled Receptors (GPCRs): This is a large family of transmembrane receptors that includes the G-protein coupled estrogen receptor (GPER). nih.govfrontiersin.orgnih.gov The binding of ligands to GPER can initiate rapid signaling cascades. biorxiv.org While classical ER antagonists like tamoxifen (B1202) can act as GPER agonists, the development of selective GPER modulators is an active area of research. frontiersin.orgbiorxiv.org Methodologies to study these interactions include competitive ligand binding assays to determine binding affinity (Ki) and functional assays that measure downstream signaling events, such as intracellular calcium mobilization or cAMP production. nih.govnih.gov

Cannabinoid Receptors (CB1R/CB2R): Indazole derivatives are prominent scaffolds in synthetic cannabinoid receptor agonists (SCRAs). acs.org SAR studies on these compounds often involve radioligand binding assays to determine the affinity (Ki) of the analogs for both CB1 and CB2 receptors. By comparing the Ki values, a selectivity index (Ki CB1R/Ki CB2R) can be calculated, guiding the design of receptor-subtype-selective compounds. acs.org

Cell-based assays provide a more physiologically relevant context than biochemical assays by evaluating a compound's effect on intact living cells. These assays are essential for understanding how the modulation of a molecular target translates into a cellular response.

Antiproliferative Effects: The anticancer potential of indazole derivatives is frequently assessed using antiproliferative assays on various human cancer cell lines (e.g., A549 lung cancer, A2780 ovarian cancer, MCF7 breast cancer). nih.govmdpi.com The most common method is the MTT assay, which measures cell viability. The results are typically reported as IC50 values, representing the concentration of the compound that inhibits cell proliferation by 50%. nih.gov

Apoptosis Induction: Potent antiproliferative compounds often work by inducing apoptosis, or programmed cell death. The ability of indazole derivatives to trigger this process can be confirmed through several methods. nih.govnih.govFlow cytometry using Annexin V/Propidium Iodide staining can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. The generation of a "hypodiploid peak" in cell cycle analysis is also indicative of DNA fragmentation, a hallmark of apoptosis. nih.gov Another method involves measuring the activity of effector caspases, such as caspase-3/7, which are key executioners of the apoptotic pathway. nih.gov

Cell Cycle Analysis: To determine if a compound's antiproliferative effect is due to interference with cell division, flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.govmdpi.com Some indazole derivatives have been shown to cause cell cycle arrest in the S or G2/M phase. nih.gov An increase of cells in the G2/M phase may suggest a mechanism involving the microtubule system. nih.gov

Microtubule Interaction Studies: For compounds suspected of targeting the cytoskeleton, tubulin polymerization assays are performed. These in vitro assays measure the ability of a compound to inhibit or promote the assembly of tubulin into microtubules. mdpi.com Cellular effects can be visualized using immunofluorescence microscopy , where cells are stained for tubulin to observe disruptions to the microtubule network, such as disassembly or abnormal spindle formation. mdpi.com

The table below provides examples of cell-based assay findings for indazole derivatives.

| Assay Type | Cell Line(s) | Finding | Reference |

| Antiproliferative Assay | A2780, A549 | Showed significant activity with IC50 values ranging from 0.64 to 17 µM. | nih.gov |

| Cell Cycle Analysis | A549 | Caused a block of cells in the S phase of the cell cycle. | nih.gov |

| Apoptosis Induction | A549 | Triggered apoptosis, evidenced by the generation of hypodiploid peaks. | nih.gov |

| Microtubule Interaction | U87 MG (Glioblastoma) | Inhibited tubulin polymerization and arrested cells in the G2/M phase. | mdpi.com |

While many SAR studies begin with a known biological target, sometimes a compound's activity is discovered through phenotypic screening without prior knowledge of its direct molecular target. In such cases, target identification and deconvolution strategies are necessary. Modern approaches include:

Chemoproteomics: This technique uses chemical probes, often derived from the active compound, to capture and identify binding proteins from cell lysates. The captured proteins are then identified using mass spectrometry. discoveryontarget.com

Functional Genomics: This involves using tools like CRISPR or RNAi to systematically knock down or knock out genes in a cell line. If the cells become resistant to the compound after a specific gene is silenced, it suggests that the gene's protein product is the target or a critical component of the targeted pathway. discoveryontarget.com

Phenotypic Assays: High-content screening and other phenotypic assays can provide clues about a compound's mechanism of action by analyzing its effects on cellular morphology, organelle function, or specific signaling pathways, thereby narrowing the list of potential targets. discoveryontarget.com

Lead Derivatization: In cases where a lead compound is identified through screening, such as a thermal shift assay against an in-house library, subsequent derivatization and SAR studies can confirm that the observed biological activity tracks with binding to the identified target. researchgate.net

Computational Approaches in SAR Studies

Computational methods are integral to modern SAR studies, accelerating the drug discovery process by predicting the activity of virtual compounds and providing insights into molecular interactions. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that correlates the biological activity of a set of compounds with their physicochemical properties or structural features (descriptors). beilstein-journals.orgnih.gov A mathematical model is developed that can then be used to predict the activity of new, unsynthesized molecules, helping to prioritize which analogs to synthesize. collaborativedrug.com

Molecular Docking: When the three-dimensional structure of a target protein is known (either from crystallography or homology modeling), molecular docking can be used to predict the preferred binding mode and affinity of a ligand (like a 2H-indazole derivative) to the target's binding site. researchgate.netbeilstein-journals.orgnih.gov Docking studies can rationalize observed SAR data and guide the design of new derivatives with improved interactions. For instance, docking was used to guide the SAR of isoxazole (B147169) derivatives at the allosteric site of the RORγt nuclear receptor. dundee.ac.uk

Pharmacophore Modeling: This ligand-based design approach identifies the common structural features and their spatial arrangement that are essential for activity across a series of active molecules. The resulting pharmacophore model can then be used to screen large virtual libraries for new compounds that fit the model. beilstein-journals.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both the protein and the ligand. This can offer deeper insights into the stability of binding interactions and the conformational changes that occur upon binding. beilstein-journals.org

These computational tools allow researchers to build and analyze models of molecules and their biological targets, saving significant time and resources by focusing laboratory efforts on the most promising compounds. oncodesign-services.comcollaborativedrug.com

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wjarr.com This technique is instrumental in understanding the binding mechanism and energetics of a ligand within the active site of a biological target. Virtual screening then applies these docking principles on a large scale to filter extensive compound libraries, identifying potential "hit" compounds that are most likely to bind to a specific target. ugm.ac.id

For 2H-indazole derivatives, molecular docking has been successfully employed to elucidate their binding modes and to identify promising candidates for various therapeutic targets. For instance, docking studies have been crucial in identifying potential anti-inflammatory 2H-indazole derivatives by simulating their interaction with the catalytic site of cyclooxygenase-2 (COX-2). nih.govnih.gov These studies help in rationalizing the observed biological activity and guiding the synthesis of new derivatives with improved binding affinity. nih.gov

In one study, a series of 2,3-disubstituted tetrahydro-2H-indazoles were docked into the COX-2 active site to identify potential anti-inflammatory leads. nih.gov The results highlighted two derivatives with favorable binding energies and good ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, which were later confirmed to have in vivo anti-inflammatory activity. nih.gov Similarly, docking simulations for other 4,5-dihydro-2H-indazole derivatives against human COX-2 provided insights into their selective inhibition of the enzyme. nih.govbenthamdirect.com

Another application involved the virtual screening of Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin (AIACs) to discover novel inhibitors of Estrogen Receptor Alpha (ERα), a key target in breast cancer. ugm.ac.idugm.ac.id Hits identified through an initial pharmacophore-based screening were further evaluated using molecular docking. ugm.ac.id This combined approach led to the identification of seven compounds proposed as potentially active ERα inhibitors, warranting further investigation. ugm.ac.id More recently, novel indazole derivatives were synthesized and evaluated against a renal cancer-related protein (PDB: 6FEW) using molecular docking, which identified three compounds with high binding energies. rsc.org

| Derivative Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| 2,3-disubstituted tetrahydro-2H-indazoles | Cyclooxygenase-2 (COX-2) | Identified two lead compounds with good binding energies and favorable ADME profiles. | nih.gov |

| 4,5-dihydro-2H-indazoles | Human Cyclooxygenase-2 (COX-2) | Revealed binding poses for the most active compounds, explaining their selective COX-2 inhibition. | nih.govbenthamdirect.com |

| Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin (AIACs) | Estrogen Receptor Alpha (ERα) | Screened initial hits to select 10 compounds for further analysis based on binding interactions. | ugm.ac.idugm.ac.id |

| 3-carboxamide indazole derivatives | Renal cancer-related protein (PDB: 6FEW) | Identified compounds 8v, 8w, and 8y as having the highest binding energies. | rsc.org |

| 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives | Human Cyclooxygenase-2 (COX-2) | Docking suggested a binding mode similar to the known inhibitor rofecoxib. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijnrd.org By quantifying physicochemical properties or structural features (known as descriptors), QSAR models can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. mdpi.com

The development of a QSAR model involves establishing a correlation between a set of molecular descriptors and the experimentally determined biological activity. ijnrd.org These descriptors can encode various aspects of the molecule, including topological, electronic, and steric properties. ijnrd.org

In the context of 2H-indazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for specific biological activities. For example, a QSAR study was performed on a series of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles to elucidate the key structural features governing their antimicrobial activity. nih.gov The results of this study indicated that topological parameters, specifically the Kier & Hall connectivity indices (²χ and ²χv), were important in defining the antimicrobial activity of this class of hexahydroindazoles. nih.gov Such models provide valuable insights that can guide the design of new derivatives with potentially enhanced antimicrobial efficacy.

The general process for developing a QSAR model, as applied to indazole derivatives, typically includes:

Data Set Selection : A series of indazole derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound in the series.

Model Building : Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation linking the most relevant descriptors to the biological activity. elsevierpure.com

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. mdpi.com

| Derivative Class | Activity Studied | Important Descriptors Identified | Significance of Findings |

|---|---|---|---|

| 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles | Antimicrobial | Topological parameters (²χ and ²χv) | Highlights the importance of molecular shape and branching for antimicrobial activity. nih.gov |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target and elicit a biological response. dovepress.com When the 3D structure of the target is unknown, a pharmacophore model can be generated by superimposing a set of active molecules and extracting their common chemical features. dovepress.com

This approach has been effectively used in the study of 2H-indazole derivatives. A notable example is the development of a pharmacophore model for Estrogen Receptor Alpha (ERα) inhibitors based on a training set of known active compounds. ugm.ac.id This model was then used for the virtual screening of a library containing Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin (AIACs). ugm.ac.idresearchgate.net

The best-validated pharmacophore model consisted of three key features: one hydrophobic group, one hydrogen bond acceptor, and one aromatic interaction. ugm.ac.id This model successfully filtered a large library of compounds to identify 14 potential hits that possessed the necessary structural features for ERα inhibition. ugm.ac.id These hits were then subjected to further analysis, including molecular docking, to refine the selection. ugm.ac.id This hierarchical screening process, starting with a broad pharmacophore-based search and followed by more computationally intensive methods like docking, is an efficient strategy in modern drug discovery. ugm.ac.id

The outcome of this ligand-based design and screening process was the identification of seven novel AIACs suggested to be potentially active as ERα inhibitors, demonstrating the utility of pharmacophore modeling in discovering new bioactive scaffolds within the 2H-indazole family. ugm.ac.id

| Study Focus | Methodology | Key Pharmacophore Features | Outcome |

|---|---|---|---|

| Discovery of novel ERα inhibitors | Ligand-based pharmacophore modeling and virtual screening | - One hydrophobic feature

| Identified 14 hits from a library of 186 compounds, leading to 7 promising candidates for synthesis and further testing. ugm.ac.id |

Future Directions in the Research of 2 Tert Butyl 3 Propan 2 Yl 2h Indazole and Its Analogues

Exploration of Novel and Sustainable Synthetic Routes, including Green Chemistry Approaches

A significant challenge in the development of indazole-based therapeutics is the creation of efficient and environmentally benign synthetic methodologies. researchgate.net Traditional synthetic routes often involve costly metal catalysts like palladium, harsh reaction conditions, and the generation of hazardous waste. researchgate.net Consequently, a primary future direction is the exploration of novel and sustainable synthetic pathways grounded in the principles of green chemistry. rsc.org

Recent advancements have focused on catalyst-based and green chemistry approaches to improve the efficiency and selectivity of indazole synthesis. benthamdirect.com Researchers are actively developing methods that utilize less hazardous starting materials and eliminate the need for expensive and toxic metal catalysts. researchgate.net One promising green approach involves a two-step synthesis of 1H-indazole derivatives using arylhydrazones as intermediates, which circumvents the use of copper and palladium catalysts. researchgate.net Another innovative strategy is the photo-organic synthesis of indazoles from o-carbonyl azobenzene (B91143) under visible light, which is metal- and hydrogen-source-free. rsc.org

The use of heterogeneous nanocatalysts, such as copper oxide supported on activated carbon, is also gaining traction. acs.orgnih.gov These catalysts facilitate the one-pot synthesis of 2H-indazoles in green solvents like polyethylene (B3416737) glycol (PEG-400), with the added benefit of being recyclable. acs.orgnih.gov Such methods not only reduce the environmental impact but also offer economic advantages, including the potential for large-scale production. nih.gov The development of solvent-free, high-yielding, and equimolar procedures represents a key goal in the sustainable synthesis of these compounds. researchgate.netrsc.org

| Synthetic Strategy | Key Features | Advantages |

| Metal-Free Synthesis | Utilizes arylhydrazones as intermediates, avoiding Cu and Pd catalysts. researchgate.net | Economically feasible, user-friendly, less hazardous. researchgate.net |

| Photo-Organic Synthesis | Metal- and hydrogen-source-free deoxygenative cyclization under visible light. rsc.org | Sustainable, efficient, wide substrate scope. rsc.org |

| Heterogeneous Nanocatalysis | Employs recyclable catalysts like CuO nanoparticles on activated carbon. acs.orgnih.gov | Green solvents (PEG-400), ligand- and base-free conditions, scalable. acs.orgnih.gov |

| Rhodium/Copper Catalysis | C-H activation and annulation of azobenzenes using O2 as a green oxidant. mdpi.com | Practical, scalable, produces only N2 and H2O as byproducts. mdpi.com |

Advanced Functionalization Strategies for Enhanced Structural Diversity and Complexity

To explore the full therapeutic potential of the indazole scaffold, it is crucial to generate a wide array of analogues with diverse structural features. Future research will heavily focus on advanced functionalization strategies that allow for precise modification of the indazole core at various positions. Late-stage functionalization via C-H activation is a particularly powerful tool for increasing molecular complexity and diversity in an efficient manner. researchgate.net

Direct catalytic functionalization allows for the introduction of various chemical groups onto the indazole ring system, which is essential for tuning the molecule's pharmacological properties. researchgate.net Methodologies for C-3 functionalization of 2H-indazoles, proceeding through either transition-metal catalysis or radical pathways, are being actively developed. researchgate.net For instance, an iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes enables C-H bond functionalization to introduce various substituents. nih.gov Similarly, a novel and simple method for synthesizing 3-perfluoroalkylated-2H-indazole derivatives has been developed, highlighting the ability to introduce important functional groups that can enhance a compound's metabolic stability and membrane permeability. researchgate.net These strategies provide access to novel chemical space and enable the systematic optimization of structure-activity relationships (SARs). nih.gov

The ability to selectively modify different positions on the indazole ring is critical, as the position of substituents plays a crucial role in biological activity. nih.gov For example, SAR analysis of certain indazole derivatives has shown that groups at both the 4- and 6-positions are vital for inhibitory activity against specific enzymes. nih.gov Therefore, the development of regioselective functionalization reactions will remain a key research focus.

Development of More Sophisticated Computational Models for Predictive Analysis and Rational Design

The integration of computational chemistry into the drug discovery pipeline has revolutionized the process of identifying and optimizing lead compounds. For indazole research, the development of more sophisticated computational models is a critical future direction for accelerating the design-make-test-analyze cycle. researchgate.net These models are instrumental in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of novel analogues, thereby reducing the reliance on costly and time-consuming experimental screening. researchgate.net

Rational drug design, guided by computational tools, is being used to create indazole derivatives with improved potency and selectivity. nih.govnih.gov Techniques such as molecular docking are employed to predict the binding interactions between indazole ligands and their target proteins, providing insights into the molecular basis of their activity. nih.govdoi.org For instance, docking studies on indazole derivatives targeting the VEGFR2 kinase have helped to elucidate how these compounds bind within the kinase pocket, stabilized by hydrogen bonds and π–π stacking interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are also being developed to correlate the structural features of indazole compounds with their biological activities. mdpi.com By building robust and validated models, researchers can screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest probability of success. researchgate.netmdpi.com This data-driven approach, which often combines 2D and 3D descriptors with statistical methods, enables a more focused and efficient exploration of the vast chemical space of indazole derivatives. mdpi.com

Focused Mechanistic Investigations at the Molecular and Sub-molecular Level to Elucidate Biological Modulations

A deep understanding of how 2-tert-Butyl-3-(propan-2-yl)-2H-indazole and its analogues exert their biological effects is paramount for their development as therapeutic agents. Future research will necessitate focused mechanistic investigations at the molecular and sub-molecular levels to precisely elucidate how these compounds modulate biological pathways. bohrium.combiotech-asia.org This involves identifying specific molecular targets, such as enzymes or receptors, and characterizing the intricate interactions that govern binding and functional response. nih.govontosight.ai

Structure-based drug design and SAR studies are essential in this endeavor. nih.gov By systematically altering the structure of the indazole scaffold and assessing the impact on biological activity, researchers can identify the key pharmacophoric features required for potent and selective target engagement. nih.gov For example, studies have revealed that for certain indazole-based inhibitors, the 1H-indazole motif is a key pharmacophore, with interactions involving the pyrazole (B372694) ring's nitrogen atoms being crucial for activity. nih.govnih.gov

Mechanistic studies have demonstrated that indazole derivatives can target a variety of proteins involved in disease, including kinases like VEGFR-2 and ASK1, and enzymes such as COX-2. bohrium.comresearchgate.netmdpi.com Investigating the effect of these compounds on signaling pathways, such as the ASK1-p38/JNK pathway, and their ability to regulate apoptosis-related proteins, provides critical information on their mechanism of action. researchgate.net Such detailed molecular-level understanding is indispensable for optimizing lead compounds and predicting potential off-target effects.

Integration of Artificial Intelligence and Machine Learning in Indazole Research

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is poised to transform indazole research. researchgate.net These advanced computational technologies offer powerful tools for navigating the complexities of drug discovery, from synthetic planning to predicting biological activity and designing novel molecules. researchgate.netacs.org

ML algorithms can be trained on large datasets of known indazole derivatives and their associated biological activities to develop predictive models. researchgate.net These models can then be used to screen virtual libraries for new hits, identify patterns in structure-activity relationships that may not be apparent to human researchers, and guide the design of compounds with optimized properties. researchgate.net For example, ML models are being developed to predict urease inhibitors, demonstrating the potential to rapidly and effectively screen for specific biological activities. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 2-tert-butyl-3-(propan-2-yl)-2H-indazole, and how can reaction efficiency be optimized?

The Cadogan and Davis-Beirut reactions are foundational for constructing 2H-indazole scaffolds. For tert-butyl and isopropyl substitutions, nitroso imine intermediates can be stabilized under mild conditions (e.g., -78°C, argon atmosphere) to prevent premature cyclization. Key optimizations include using Ir(ppy)₃ as a photocatalyst (2 mol%) and K₂HPO₄ in DMSO, which enhances regioselectivity. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Monitoring via TLC and NMR at each step ensures intermediate fidelity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

X-ray crystallography remains the gold standard for unambiguous structural confirmation. Key parameters include:

Q. How are physicochemical properties (e.g., pKa, solubility) experimentally determined for 2H-indazole derivatives?

- pKa : Measured via potentiometric titration in aqueous-organic solvent systems (e.g., 30% DMSO/H₂O) using a glass electrode calibrated to pH 4–10.

- Solubility : Determined by gravimetric analysis after saturation in solvents (e.g., ethanol, DCM) at 25°C.

- Density : Calculated from X-ray crystallography data using the formula , where is the number of molecules per unit cell and is the cell volume .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between predicted and observed NMR chemical shifts in 2H-indazole derivatives?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) generate theoretical NMR spectra that can be compared to experimental data. Discrepancies >0.5 ppm in proton shifts often indicate conformational flexibility or solvent effects. For tert-butyl groups, relaxed scans (5° increments) around rotatable bonds identify dominant conformers. Boltzmann weighting of these conformers improves shift prediction accuracy to ±0.2 ppm. Software packages like Gaussian 16 or ORCA are standard for such analyses .

Q. What mechanistic insights explain the formation of byproducts during tert-butyl indazole synthesis, and how can these be minimized?

Competing pathways in nitroso imine cyclization (e.g., N-oxide vs. direct aromatization) often generate byproducts. Kinetic studies (via in situ IR monitoring) reveal that low temperatures (-30°C) favor the desired pathway (ΔG‡ = 18 kcal/mol vs. 22 kcal/mol for byproduct). Adding 10 mol% TEMPO as a radical scavenger suppresses oxidative side reactions. Computational transition state modeling (M06-2X/def2-TZVP) further identifies steric hindrance from the tert-butyl group as a selectivity driver .

Q. How can reaction intermediates (e.g., nitroso imines) be stabilized and characterized in the synthesis of tert-butyl-substituted indazoles?

Nitroso imines are stabilized by electron-withdrawing groups and low-temperature conditions (-78°C). Trapping agents like silyl enol ethers enable isolation. Characterization via cryogenic NMR (-40°C in CD₂Cl₂) and HRMS with electrospray ionization (ESI+) confirms intermediate identity. Time-resolved UV-Vis spectroscopy monitors decay kinetics, revealing half-lives <30 minutes at ambient temperatures .

Data Contradiction Analysis

Q. What analytical strategies are employed when experimental data (e.g., NMR, crystallography) contradict proposed mechanistic pathways in indazole synthesis?

- Case Study : Discrepancies between predicted and observed dihedral angles in X-ray structures may indicate non-planar conformations. Torsion angle analysis (e.g., C6–C7–C8–C9 = -86.2° in analogues) identifies steric clashes from bulky substituents.

- Resolution : Hybrid QM/MM simulations (ONIOM method) model steric effects, while dynamic NMR at variable temperatures detects conformational exchange. This dual approach reconciles crystallographic rigidity with solution-phase flexibility .

Key Methodological Tools

- Crystallography : SHELXL for refinement; anisotropic displacement parameters refine tert-butyl group disorder .

- Spectroscopy : 2D NMR (COSY, HSQC) resolves overlapping proton environments in crowded aromatic regions .

- Computational : Protein Data Bank (PDB) structures guide docking studies for bioactive indazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.